This compound is recognized within the realm of pharmaceutical chemistry, particularly in the synthesis of peptide-based drugs. Its classification as an amino acid derivative highlights its relevance in drug design and development, especially for compounds targeting neurological disorders and metabolic pathways. The chemical has been cataloged with the CAS number 11244915 and has been studied for its properties and synthesis methods in various scientific articles and patents .
The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate typically involves several steps, focusing on the selective protection of functional groups to enhance reactivity and yield.
Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
The molecular formula for (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate is C₁₁H₁₉N₂O₆, with a molecular weight of approximately 346.42 g/mol .
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine spatial arrangements and interactions .
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate can participate in various chemical reactions typical of amino acids:
These reactions are critical for modifying the compound for specific applications or improving its pharmacological properties .
The mechanism of action for (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate involves its interaction with biological targets:
Research indicates that modifications to the amino acid backbone can significantly affect binding affinity and specificity towards target receptors .
The physical properties of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate include:
Chemical properties include stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions .
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate has several notable applications:
The incorporation of tert-butyl ester groups represents a critical strategic element in the synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate, serving both as a protective moiety and a directing group for subsequent transformations. This compound features two distinct ester environments: the tert-butyl ester at the C1 position and the Weinreb amide moiety (methoxy(methyl)amino) at the C5 position, each requiring specific synthetic approaches [1].
The acid-catalyzed esterification of pentanoic acid precursors with isobutylene under acidic conditions provides a robust method for tert-butyl ester installation. This approach typically employs concentrated sulfuric acid or p-toluenesulfonic acid catalysis in anhydrous dichloromethane at 0-5°C, achieving yields exceeding 85% while preserving acid-sensitive functional groups. The tert-butyl ester group demonstrates orthogonal stability to base hydrolysis when compared to methyl or ethyl esters, allowing selective deprotection in multi-ester systems. Alternative methodologies utilize di-tert-butyl dicarbonate (Boc₂O) with catalytic dimethylaminopyridine, particularly effective for substrates containing acid-labile functionalities. This method proceeds via a mixed anhydride intermediate that undergoes intramolecular acyl transfer to yield the protected ester without racemization of the chiral center [8] [9].
Table 1: Acid-Catalyzed tert-Butyl Esterification Conditions
Acid Precursor | Catalyst System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
---|---|---|---|---|
Pentanoic acid | H₂SO₄ / Isobutylene | 0-5 | 8-12 | 85-92 |
Pentanoic acid | Boc₂O / DMAP | 25 | 2-4 | 88-95 |
Glutamic derivative | p-TsOH / Isobutylene | 0 | 10-14 | 80-87 |
The installation of the methoxy(methyl)amino group (Weinreb amide equivalent) at the C5 position proceeds through nucleophilic substitution on activated carboxylic acid intermediates. This transformation typically employs N,O-dimethylhydroxylamine hydrochloride with coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). The reaction mechanism involves initial formation of an O-acylisourea intermediate that undergoes nucleophilic attack by the dimethylhydroxylamine nitrogen, yielding the desired Weinreb amide functionality. This group serves the dual purpose of protecting the carboxylic acid as a stable amide while allowing controlled reduction to aldehydes in subsequent synthetic steps. Critical parameters include rigorous exclusion of moisture, stoichiometric control (1.2-1.5 equivalents of N,O-dimethylhydroxylamine), and maintenance of reaction temperatures between -15°C to 0°C to minimize racemization at the chiral α-carbon center. Post-reaction purification typically involves aqueous extraction to remove urea byproducts followed by silica gel chromatography, yielding products with >95% functionalization efficiency [1] [5].
The stereocontrol at the C2 position represents the most significant synthetic challenge in the production of enantiomerically pure (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate. The molecule's utility in peptide synthesis mandates rigorous enantiomeric excess (ee) standards typically exceeding 99%, necessitating sophisticated chiral induction and purification methodologies [4].
Modern asymmetric hydrogenation technologies provide the most direct route to the (S)-configured amino acid backbone. This approach employs chiral rhodium catalysts complexed with bisphosphine ligands such as (R,R)-Et-DuPhos or (S)-BINAP, which facilitate enantioselective hydrogen addition to enamide precursors. The prochiral substrate, typically an α-acetamido pentenoate derivative, undergoes hydrogenation at 50-100 psi hydrogen pressure in degassed methanol or ethanol at ambient temperature. Catalyst loadings of 0.5-1 mol% consistently deliver enantiomeric excesses of 95-98%, with the exact efficiency dependent on solvent polarity, hydrogen pressure, and steric bulk of the protecting groups. Alternative methodologies include asymmetric phase-transfer catalysis using cinchona alkaloid-derived quaternary ammonium salts for alkylation of glycine Schiff bases, though this route requires additional steps to install the C5 Weinreb amide functionality. Recent advances demonstrate that non-covalent organocatalysis using thiourea-based catalysts enables direct amidation with excellent stereoretention, particularly valuable for acid-sensitive substrates [8] [9].
Table 2: Asymmetric Catalysis for Chiral Center Formation
Catalyst System | Substrate Type | Reaction Conditions | ee (%) | Reaction Scale |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | Enamide ester | 50 psi H₂, MeOH, 25°C | 97-99 | 100 g |
Pd-(S)-BINAP | Enamide Weinreb | 80 psi H₂, THF, 30°C | 95-97 | 10 kg |
Cinchoninium salt | Glycine derivative | NaOH/CH₂Cl₂, -20°C | 90-93 | 500 g |
The incorporation of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-(methoxy(methyl)amino)-5-oxopentanoate into solid-phase peptide synthesis (SPPS) strategies enables efficient production of complex peptides featuring C-terminal glutamyl Weinreb amide functionalities. The Weinreb amide moiety serves as a protected carboxylic acid that can be selectively transformed to aldehydes during chain assembly or upon final cleavage, providing unique opportunities for chemoselective modifications [5].
The compound participates as both a C-terminal building block and an internal residue in Fmoc-based SPPS protocols. For C-terminal incorporation, the Weinreb amide functionality remains stable throughout standard piperidine-mediated Fmoc deprotection cycles (20% in DMF, 5-10 minutes) and acidic cleavage conditions (95% TFA). This stability allows its use in synthesizing peptide segments that require post-assembly reduction to aldehydes for subsequent reductive amination or Wittig reactions. The tert-butyl ester group provides orthogonal protection to standard Fmoc cleavage conditions, requiring acidic deprotection with 25-50% TFA in dichloromethane. Internal incorporation utilizes the compound's α-amino group protected as either Boc or Fmoc derivatives, with the latter requiring standard deprotection protocols prior to chain elongation. Coupling efficiency exceeds 98% per cycle when using hexafluorophosphate-based activators (HBTU, HATU) in DMF/N-methylpyrrolidone mixtures, with coupling times of 30-45 minutes at ambient temperature. Critical to successful incorporation is the pre-activation of the amino acid derivative (4 equivalents relative to resin loading) with equimolar activator and diisopropylethylamine (6 equivalents) prior to addition to the resin-bound peptide sequence [5] [10].
Table 3: Solid-Phase Synthesis Parameters for Peptide Incorporation
Resin Type | Coupling Agent | Activation Time (min) | Coupling Efficiency (%) | Cleavage Conditions |
---|---|---|---|---|
Wang resin | HATU / DIPEA | 7-10 | 99.2 | 95% TFA, 2h |
Rink amide MBHA | HBTU / NMM | 5-8 | 98.7 | TFA:phenol:H₂O (95:2.5:2.5) |
2-chlorotrityl chloride | PyBOP / DIEA | 10-12 | 99.5 | AcOH:TFH:DCM (1:1:8) |
The Weinreb amide functionality enables on-resin transformations during peptide synthesis. After complete chain assembly, treatment with diisobutylaluminum hydride (DIBAL-H) in anhydrous toluene (1M, -78°C, 1-2h) selectively reduces the Weinreb amide to the corresponding aldehyde while preserving other sensitive functional groups. This transformation facilitates on-resin reductive amination or oxime formation, providing access to C-terminal modified peptides that would be inaccessible through standard peptide synthesis. The tert-butyl ester group offers additional orthogonal protection, remaining stable during nucleophilic resin cleavage conditions and allowing selective deprotection in solution phase after peptide release from the solid support [5] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4